molecular formula C7H4ClIN4 B8540771 6-chloro-2-iodo-9-vinyl-9H-purine

6-chloro-2-iodo-9-vinyl-9H-purine

Cat. No. B8540771
M. Wt: 306.49 g/mol
InChI Key: SRQTUBRSXTVSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-iodo-9-vinyl-9H-purine is a useful research compound. Its molecular formula is C7H4ClIN4 and its molecular weight is 306.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-iodo-9-vinyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-iodo-9-vinyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-2-iodo-9-vinyl-9H-purine

Molecular Formula

C7H4ClIN4

Molecular Weight

306.49 g/mol

IUPAC Name

6-chloro-9-ethenyl-2-iodopurine

InChI

InChI=1S/C7H4ClIN4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2

InChI Key

SRQTUBRSXTVSRZ-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=C1N=C(N=C2Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL pressure tube, Hg(OAc)2 (2.52 g, 7.88 mmol) was suspended in vinyl acetate (73 mL, 788 mmol). To this suspension was added H2SO4/EtOAc (1.5 mL/15 mL). A clear solution was formed. The 2-iodo-6-chloro-9H-purine (22.1 g, 78.8 mmol) was added. A suspension formed again. It was degassed and stirred at 45-50° C. overnight. A dark solution was formed. The mixture was passed through celite, washed with EtOAc. Organic layer was washed with Sat. NaHCO3> dried Na2SO4. The product was purified on silica gel chromatography column (1-5% MeOH/DCM).
Name
H2SO4 EtOAc
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Three
Quantity
2.52 g
Type
catalyst
Reaction Step Three

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